molecular formula C21H16BrN5OS B258740 N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B258740
M. Wt: 466.4 g/mol
InChI Key: XZGUWJIIUUAPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells by disrupting their cellular processes. The compound has been found to inhibit the activity of enzymes involved in cell division and DNA replication.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to possess significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which play a crucial role in the development of various diseases. The compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the prevention of cancer.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages as well as limitations for lab experiments. The compound is easy to synthesize and has high purity and yield. It is also highly stable and can be stored for extended periods without degradation. However, the compound is relatively expensive, which may limit its widespread use in lab experiments.

Future Directions

There are several future directions for the research on N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to explore its potential as a tool for studying cellular processes and pathways. Additionally, further research is needed to fully understand the mechanism of action of the compound and to optimize its synthesis method to reduce its cost.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 2-bromophenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to possess significant antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.

properties

Product Name

N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C21H16BrN5OS

Molecular Weight

466.4 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H16BrN5OS/c22-17-8-4-5-9-18(17)24-19(28)14-29-21-26-25-20(15-10-12-23-13-11-15)27(21)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,28)

InChI Key

XZGUWJIIUUAPPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Br)C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Br)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.